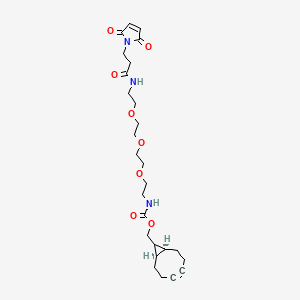
endo-BCN-PEG3-mal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
endo-BCN-PEG3-mal, also known as endo-bicyclo[6.1.0]non-4-yne-polyethylene glycol-maleimide, is a polyethylene glycol-based PROTAC linker. It is widely used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and in click chemistry reactions. The compound contains a bicyclo[6.1.0]non-4-yne (BCN) group and a maleimide group, which allows it to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of endo-BCN-PEG3-mal involves multiple steps, starting from the preparation of the BCN group and the polyethylene glycol (PEG) chain. The BCN group is typically synthesized through a series of cycloaddition reactions, while the PEG chain is prepared through polymerization. The final step involves the conjugation of the BCN group with the PEG chain and the maleimide group under mild reaction conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically purified using chromatography techniques and characterized using spectroscopic methods .
Analyse Chemischer Reaktionen
Types of Reactions: endo-BCN-PEG3-mal primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is highly efficient and does not require a catalyst, making it suitable for bioconjugation applications .
Common Reagents and Conditions: The SPAAC reaction involves the use of azide-containing molecules as reagents. The reaction is typically carried out in aqueous or organic solvents at room temperature. The major product formed from this reaction is a stable triazole linkage .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, endo-BCN-PEG3-mal is used as a linker in the synthesis of PROTACs. PROTACs are bifunctional molecules that can selectively degrade target proteins by recruiting them to the ubiquitin-proteasome system .
Biology: In biological research, this compound is used for bioconjugation applications. The compound’s ability to form stable triazole linkages with azide-containing biomolecules makes it useful for labeling and tracking proteins, nucleic acids, and other biomolecules .
Medicine: In medicine, this compound is used in the development of targeted therapy drugs. PROTACs synthesized using this compound can selectively degrade disease-causing proteins, offering a promising approach for the treatment of various diseases .
Industry: In the industrial sector, this compound is used in the production of advanced materials and nanotechnology applications. Its ability to form stable linkages with other molecules makes it useful for creating complex molecular architectures .
Wirkmechanismus
endo-BCN-PEG3-mal exerts its effects through the formation of stable triazole linkages with azide-containing molecules. The BCN group undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azide groups, resulting in the formation of a triazole ring. This reaction is highly efficient and does not require a catalyst, making it suitable for various bioconjugation applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- BCN-PEG3-Mal: Similar to endo-BCN-PEG3-mal, this compound contains a BCN group and a maleimide group linked through a PEG chain .
- endo-BCN-PEG3-Gly: This compound features a BCN group, a PEG3 linker, and a glycine residue .
Uniqueness: this compound is unique due to its high reactivity and efficiency in SPAAC reactions. Its ability to form stable triazole linkages without the need for a catalyst makes it highly suitable for bioconjugation and PROTAC synthesis applications .
Eigenschaften
Molekularformel |
C26H37N3O8 |
|---|---|
Molekulargewicht |
519.6 g/mol |
IUPAC-Name |
[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C26H37N3O8/c30-23(9-12-29-24(31)7-8-25(29)32)27-10-13-34-15-17-36-18-16-35-14-11-28-26(33)37-19-22-20-5-3-1-2-4-6-21(20)22/h7-8,20-22H,3-6,9-19H2,(H,27,30)(H,28,33)/t20-,21+,22? |
InChI-Schlüssel |
ZZRUYTQNTVMKLG-CBQGHPETSA-N |
Isomerische SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)CCC#C1 |
Kanonische SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)CCC#C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



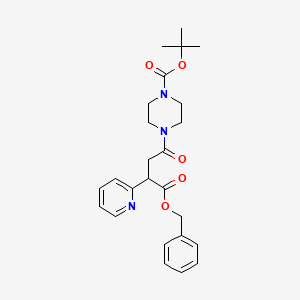

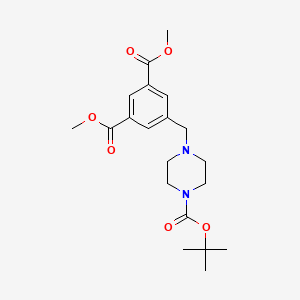
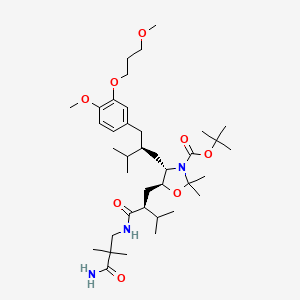
![2-Azetidinone, 3-[(1R)-1,2-dihydroxyethyl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3R,4S)-](/img/structure/B11828964.png)
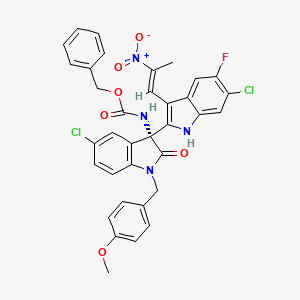


![N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline](/img/structure/B11828986.png)
![1-[Carboxy-(4-methylsulfanyl-phenyl)-methyl]-piperidine-3-carboxylic acid ethyl ester](/img/structure/B11828987.png)
![N-{[(2R,4aR,8aR)-2-methyl-1,2,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-8a-yl]methyl}aniline](/img/structure/B11828991.png)
![[(1R,6S)-1-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11828997.png)
![tert-Butyl (3,4-dichloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11829002.png)
